N-(2-methoxyphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide
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Overview
Description
N-(2-methoxyphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide is a complex organic compound that belongs to the class of imidazobenzimidazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 2-methoxyaniline, pyridine-2-carbaldehyde, and other reagents that facilitate the formation of the imidazobenzimidazole core. The reaction conditions may involve:
Condensation reactions: To form the imidazole ring.
Cyclization reactions: To create the benzimidazole structure.
Acylation reactions: To introduce the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch processing: For small-scale synthesis.
Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction may yield more reduced forms.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: For studying biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-(2-methoxyphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include:
Enzyme inhibition: Blocking the activity of specific enzymes.
Receptor binding: Modulating the activity of specific receptors.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide: can be compared with other imidazobenzimidazole derivatives.
Unique Features: Its unique structure and functional groups may confer specific biological activities that distinguish it from other similar compounds.
List of Similar Compounds
Imidazobenzimidazole derivatives: Compounds with similar core structures but different substituents.
Other acetamide derivatives: Compounds with similar acetamide groups but different core structures.
Properties
Molecular Formula |
C24H21N5O3 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-[2-oxo-3-(pyridin-2-ylmethyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C24H21N5O3/c1-32-21-12-5-3-10-18(21)26-22(30)14-20-23(31)28(15-16-8-6-7-13-25-16)24-27-17-9-2-4-11-19(17)29(20)24/h2-13,20H,14-15H2,1H3,(H,26,30) |
InChI Key |
NNZAJSVAGAQHNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2C(=O)N(C3=NC4=CC=CC=C4N23)CC5=CC=CC=N5 |
Origin of Product |
United States |
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